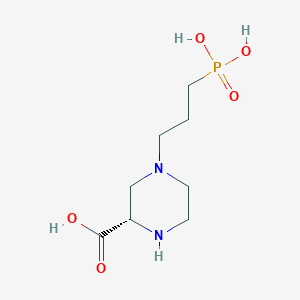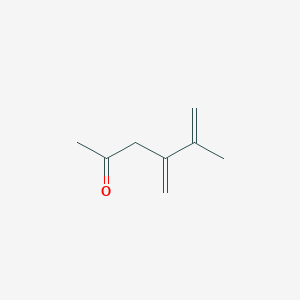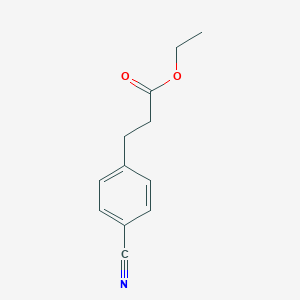
3-(4-氰基苯基)丙酸乙酯
概述
描述
Synthesis Analysis
Ethyl 3-(4-cyanophenyl)propanoate can be synthesized through various methods. A notable approach is the reaction of ethyl 3-iodopropionate with p-cyanophenylzinc bromide, showcasing a method for arylation and coupling reactions facilitated by metal-catalyzed processes (Jensen, Kneisel, & Knochel, 2003). This method emphasizes the efficiency and versatility of modern synthetic chemistry in constructing complex molecules.
Molecular Structure Analysis
The molecular structure of ethyl 3-(4-cyanophenyl)propanoate has been explored through spectroscopic and diffractometric studies, revealing intricate details about its conformation and intermolecular interactions. For instance, studies utilizing single crystal X-ray diffraction provide insight into its crystal packing, demonstrating the significance of N⋯π and O⋯π interactions (Zhang, Wu, & Zhang, 2011).
科学研究应用
对映异构体和衍生物的合成:合成了 3-氨基-3-(4-氰基苯基)丙酸乙酯,并分离其对映异构体以制备受保护的衍生物。这个过程在制备用于制药的拆向化合物中至关重要 (Solymár, Kanerva, & Fülöp, 2004).
有机金属化学:研究表明,使用涉及卤素化合物和金属催化反应的过程合成 3-(对氰基苯基)丙酸乙酯。这在有机金属化学领域具有重要意义,有助于开发新的合成方法 (Jensen, Kneisel, & Knochel, 2003).
药物合成:该化合物在合成达比加群酯(一种重要的抗凝药物)中发挥作用。这展示了其在复杂药物分子的合成中的用途 (Huansheng, 2013).
材料科学和晶体学:一项涉及乙基 (Z)-2-氰基-3-[(4-烷氧基苯基)氨基]丙-2-烯酸酯的研究突出了非氢键相互作用在晶体堆积中的作用,这对于理解固态材料中的分子相互作用非常重要 (Zhang, Wu, & Zhang, 2011).
药物中的多晶型:研究了与 3-(4-氰基苯基)丙酸乙酯相关的化合物的多晶型形式,这对于药物开发至关重要,因为多晶型会影响药物的稳定性和功效 (Vogt, Williams, Johnson, & Copley, 2013).
光物理化学性质:研究了带有 7-氧基-6-氯-4-甲基香豆素-3-丙酸乙酯基团的锌 (II) 和氯铟 (III) 酞菁的合成和表征,重点介绍了其在光物理和光化学性质研究中的应用,这在材料科学和光动力治疗中非常重要 (Kuruca, Köksoy, Karapınar, Durmuş, & Bulut, 2018).
属性
IUPAC Name |
ethyl 3-(4-cyanophenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-2-15-12(14)8-7-10-3-5-11(9-13)6-4-10/h3-6H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMUZQCWYRBYXOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70465768 | |
| Record name | ethyl 3-(4-cyanophenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70465768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(4-cyanophenyl)propanoate | |
CAS RN |
116460-89-0 | |
| Record name | ethyl 3-(4-cyanophenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70465768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

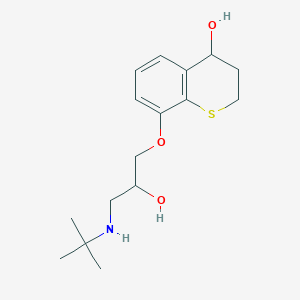



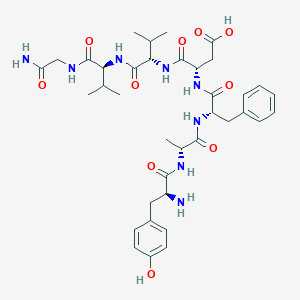

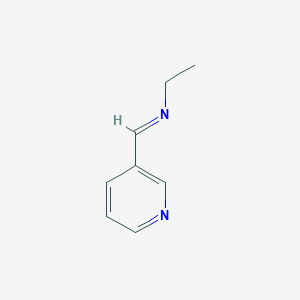
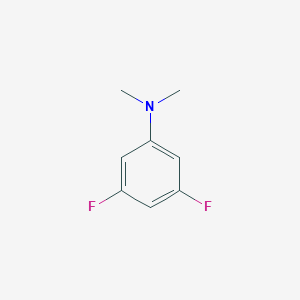
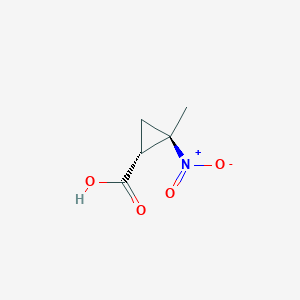
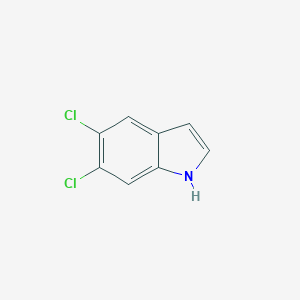
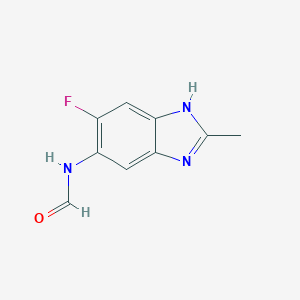
![5,6-Dimethyl-1H-pyrrolo[1,2-a]imidazol-2(3H)-one](/img/structure/B58431.png)
